(2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide
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Overview
Description
“(2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide” is a chemical compound with the following structural formula:
Structure: this compound
This compound belongs to the class of amides and contains both carbonyl (C=O) and thioamide (C=S) functional groups. It exhibits interesting properties due to its conjugated system and aromatic rings.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach is the reaction between an appropriate amine and an isothiocyanate. For example, the reaction between 4-acetylphenylamine and phenyl isothiocyanate can yield the desired product.
Reaction Conditions:
The reaction typically occurs in a suitable solvent (such as dichloromethane or ethyl acetate) at room temperature or under reflux. Acidic or basic conditions may be employed to facilitate the reaction.
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized using batch or continuous processes. Optimization of reaction conditions and purification steps ensures high yields and purity.
Chemical Reactions Analysis
Reactivity:
“(2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide” can undergo various reactions, including:
Oxidation: Oxidation of the thioamide group to the corresponding sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to the alcohol.
Substitution: Nucleophilic substitution at the carbonyl carbon or sulfur atom.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols.
Major Products:
The oxidation of the thioamide group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: As a synthetic intermediate or reagent.
Industry: In the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which “(2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide” exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C18H16N2O2S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H16N2O2S/c1-13(21)15-8-10-16(11-9-15)19-18(23)20-17(22)12-7-14-5-3-2-4-6-14/h2-12H,1H3,(H2,19,20,22,23)/b12-7+ |
InChI Key |
GUEQNBQXPIJJTA-KPKJPENVSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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